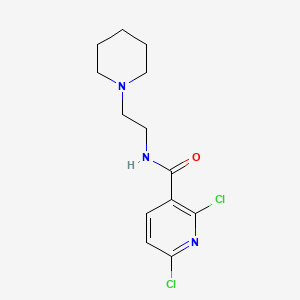

2,6-dichloro-N-(2-piperidinoethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

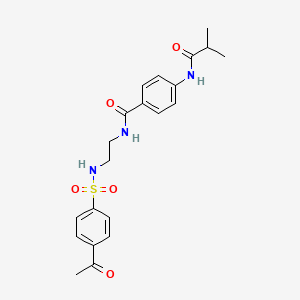

2,6-dichloro-N-(2-piperidinoethyl)nicotinamide is a chemical compound that contains a total of 37 bonds, including 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 Pyridine . It consists of 36 atoms; 17 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 2 Chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound includes 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 Pyridine . It also contains 2 six-membered rings .Aplicaciones Científicas De Investigación

Negative Ion Formation and Fragmentation

Research into the dissociative electron attachment to nicotinamide molecules, a compound related to 2,6-dichloro-N-(2-piperidinoethyl)nicotinamide, has revealed significant insights into negative ion formation and fragmentation. This study provides a deeper understanding of the interactions between low-energy electrons and nicotinamide, highlighting the stability of the pyridine ring during the dissociative electron attachment process, which could have implications for the study of radiation effects on biological molecules (Ziegler et al., 2021).

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

The creation of a fluorescent analog of nicotinamide adenine dinucleotide demonstrates the potential for nicotinamide derivatives in enhancing the study of enzymatic activities and metabolic processes. This analog allows for the observation of intramolecular interactions and enzymatic hydrolysis, providing a tool for biochemical research (Barrio et al., 1972).

Inhibition of Drug Metabolism

Nicotinamide has been shown to influence the inhibition of drug metabolism by liver microsomes, altering the apparent mechanism of inhibition by various substances. This research sheds light on the complex interactions between nicotinamide and drug-metabolizing enzymes, offering potential pathways for modulating drug effects and toxicity (Sasame & Gillette, 1970).

Metabolic Utilization in Organisms

Studies on the metabolic fate of nicotinamide in higher plants have illustrated its role in the synthesis of pyridine nucleotides, underlining the biological significance of nicotinamide derivatives across different species. This research contributes to our understanding of vitamin B3 metabolism and its essential functions in plant growth and development (Matsui et al., 2007).

Propiedades

IUPAC Name |

2,6-dichloro-N-(2-piperidin-1-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2N3O/c14-11-5-4-10(12(15)17-11)13(19)16-6-9-18-7-2-1-3-8-18/h4-5H,1-3,6-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOOASBGFGICKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)C2=C(N=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2688182.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2688185.png)

![3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2688186.png)

![1-(4-benzylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2688189.png)

![3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)

![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![4-{3-Benzyl-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}benzene-1-sulfonyl fluoride](/img/structure/B2688203.png)